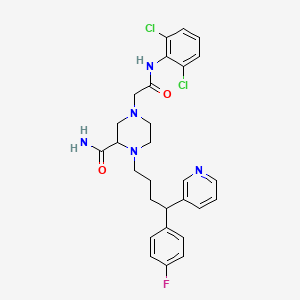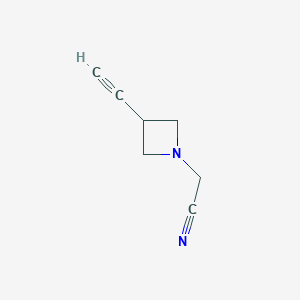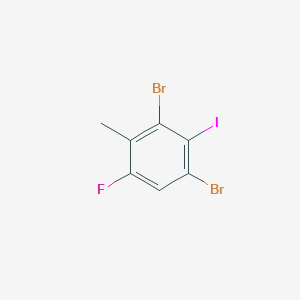
2,4-Dibromo-6-fluoro-3-iodotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-fluoro-3-iodotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2FI and a molecular weight of 393.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a toluene ring, making it a valuable intermediate in organic synthesis and various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluoro-3-iodotoluene typically involves multi-step halogenation reactions. One common method includes the bromination of 6-fluoro-3-iodotoluene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-fluoro-3-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized toluenes, while coupling reactions can produce biaryl compounds or other complex aromatic systems .
Applications De Recherche Scientifique
2,4-Dibromo-6-fluoro-3-iodotoluene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: In the study of halogenated compounds’ effects on biological systems and their potential use in drug development.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in the development of diagnostic agents.
Industry: In the production of specialty chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-fluoro-3-iodotoluene involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in different types of reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-fluorotoluene
- 2,4-Dibromo-3-iodotoluene
- 2,4-Dibromo-6-iodotoluene
Comparison
Compared to similar compounds, 2,4-Dibromo-6-fluoro-3-iodotoluene is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the toluene ring. This unique substitution pattern provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1000576-80-6 |
|---|---|
Formule moléculaire |
C7H4Br2FI |
Poids moléculaire |
393.82 g/mol |
Nom IUPAC |
1,3-dibromo-5-fluoro-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H4Br2FI/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3 |
Clé InChI |
WOYBRSFNAJHZGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1F)Br)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


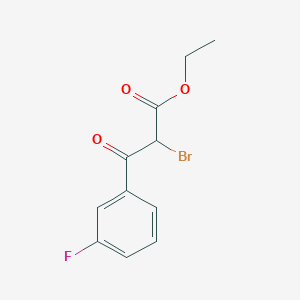
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanol](/img/structure/B15200275.png)
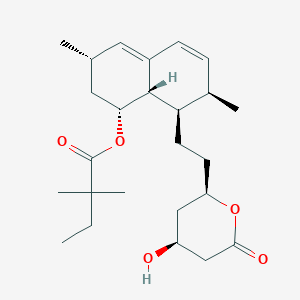
![2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15200284.png)
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
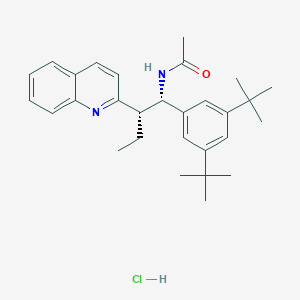
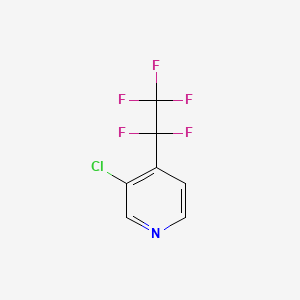
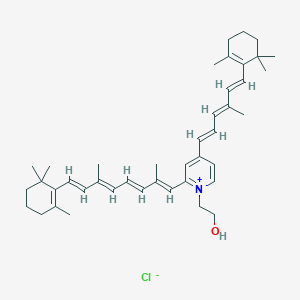
![(6-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15200329.png)
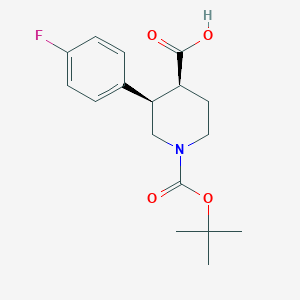
![Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
